Difosfato de Motesanib
Descripción general
Descripción
Motesanib diphosphate is a novel, investigational, highly selective oral inhibitor of the receptor tyrosine kinases vascular endothelial growth factor receptors 1, 2, and 3, the platelet-derived growth factor receptor, and the stem cell factor receptor (Kit) . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 with IC50 of 2 nM/3 nM/6 nM, respectively .
Molecular Structure Analysis
The molecular structure of Motesanib diphosphate is complex, with the InChI key being ONDPWWDPQDCQNJ-UHFFFAOYSA-N . It is a nicotinamide derivative .Physical And Chemical Properties Analysis
Motesanib diphosphate is a solid substance that is off-white in color. It is soluble in DMSO up to 50 mg/mL. It is recommended to be stored at -20°C and protected from light .Aplicaciones Científicas De Investigación
Inhibición de la Angiogénesis
El difosfato de motesanib es un nuevo inhibidor de la angiogénesis oral . Está diseñado para dirigirse selectivamente a la actividad de la tirosina quinasa de los receptores 1, 2 y 3 del factor de crecimiento endotelial vascular (VEGF), el factor de crecimiento derivado de plaquetas (PDGF) y los receptores Kit .
Tratamiento del Cáncer de Mama
El this compound se ha utilizado en combinación con paclitaxel o docetaxel para el tratamiento del cáncer de mama localmente recurrente, irresecable o metastásico . En un estudio de fase 1b de búsqueda de dosis, mostró eficacia y seguridad preliminares .
Tratamiento del Cáncer de Tiroides
La expresión de VEGF es característica del cáncer de tiroides diferenciado y está asociada con un comportamiento tumoral agresivo y un mal resultado clínico . El this compound puede inducir respuestas parciales en pacientes con cáncer de tiroides diferenciado avanzado o metastásico que es progresivo .
Estudio de Farmacocinética
La farmacocinética (PK) del this compound se ha estudiado en pacientes con cáncer de mama avanzado . Los perfiles de PK de paclitaxel y docetaxel mostraron una alta variabilidad interindividual, con un área bajo la curva (AUC) más alta en algunos pacientes después de la coadministración de motesanib .
Monitoreo de Eventos Adversos
Los eventos adversos relacionados con el tratamiento más comunes observados en pacientes tratados con this compound fueron diarrea, hipertensión, fatiga y pérdida de peso . El monitoreo de estos eventos adversos es crucial para la seguridad del paciente y la eficacia del tratamiento .
Cambios en la Concentración Sérica de Tiroglobulina
Entre los pacientes en quienes se realizó el análisis de tiroglobulina, el 81% tuvo una disminución de las concentraciones séricas de tiroglobulina durante el tratamiento con this compound, en comparación con los niveles basales . Esto indica que el this compound puede afectar las concentraciones de tiroglobulina, lo que podría ser un marcador potencial de respuesta al tratamiento .
Mecanismo De Acción
Target of Action
Motesanib diphosphate is a highly selective oral inhibitor of the receptor tyrosine kinases . It primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 , the platelet-derived growth factor receptor (PDGFR) , and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process vital for tumor growth and metastasis .
Mode of Action
Motesanib diphosphate acts as an antagonist of its target receptors . It is an ATP-competitive inhibitor of VEGFR1/2/3, with IC50 values of 2 nM, 3 nM, and 6 nM respectively . It also has similar activity against Kit, and is approximately 10-fold more selective for VEGFR than PDGFR and Ret .
Biochemical Pathways
Motesanib diphosphate affects multiple biochemical pathways due to its multi-targeted nature. By inhibiting VEGFR, PDGFR, and Kit, it disrupts the signaling pathways these receptors are involved in, thereby inhibiting angiogenesis . This results in the suppression of tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetics of Motesanib diphosphate involves its absorption, distribution, metabolism, and excretion (ADME). It is orally bioavailable . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .
Result of Action
The inhibition of angiogenesis by Motesanib diphosphate leads to a reduction in tumor growth and metastasis .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Motesanib Diphosphate acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 . It also inhibits the activity of PDGFR and RET kinases .
Cellular Effects
Motesanib Diphosphate has shown to have potent antiangiogenic effects and suppresses tumor angiogenesis . It can induce partial responses in patients with advanced or metastatic differentiated thyroid cancer that is progressive .
Molecular Mechanism
Motesanib Diphosphate exerts its effects at the molecular level through its antagonistic action on VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It is a potent ATP-competitive inhibitor of these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, Motesanib Diphosphate has shown to induce partial responses in patients with progressive advanced metastatic differentiated thyroid cancer unresponsive to surgery, external beam radiotherapy, and 131I .
Metabolic Pathways
Motesanib Diphosphate undergoes metabolic pathways involving both oxidative and conjugative pathways . Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of Motesanib Diphosphate .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway of Motesanib diphosphate involves the condensation of two key intermediates, namely, 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide and (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.", "Starting Materials": [ "4-chloro-3-trifluoromethylphenylamine", "4-nitrophenol", "N,N-dimethylformamide", "methyl iodide", "2-bromopyridine", "sodium hydride", "2,4-difluoroaniline", "piperazine", "methanesulfonyl chloride", "2,3-butanedione", "triethylamine", "sodium phosphate dibasic heptahydrate", "sodium phosphate monobasic monohydrate", "dichloromethane", "ethanol", "water" ], "Reaction": [ "4-chloro-3-trifluoromethylphenylamine is reacted with 4-nitrophenol in the presence of N,N-dimethylformamide to form 4-(4-nitrophenoxy)-3-trifluoromethylphenylamine.", "The nitro group in 4-(4-nitrophenoxy)-3-trifluoromethylphenylamine is reduced using methyl iodide and sodium hydride to form 4-(4-aminophenoxy)-3-trifluoromethylphenylamine.", "4-(4-aminophenoxy)-3-trifluoromethylphenylamine is then reacted with 2-bromopyridine in the presence of N,N-dimethylformamide to form 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide.", "(2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid is prepared by reacting 2,4-difluoroaniline with piperazine in the presence of methanesulfonyl chloride, 2,3-butanedione, and triethylamine.", "The final step involves the condensation of 4-(4-(3-(4-chloro-3-trifluoromethylphenyl)ureido)phenoxy)-N-methylpyridine-2-carboxamide with (2R,3S)-2-(2,4-difluorophenyl)-3-(4-methanesulfonylpiperazin-1-yl)butanoic acid in the presence of sodium phosphate dibasic heptahydrate, sodium phosphate monobasic monohydrate, dichloromethane, ethanol, and water to form Motesanib diphosphate." ] } | |
857876-30-3 | |
Fórmula molecular |
C22H26N5O5P |
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid |
InChI |
InChI=1S/C22H23N5O.H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);(H3,1,2,3,4) |
Clave InChI |
UJMNMHXUOCSCFT-UHFFFAOYSA-N |
SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O |
SMILES canónico |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMG 706; AMG706; AMG706; motesanib phosphate; motesanib diphosphate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.